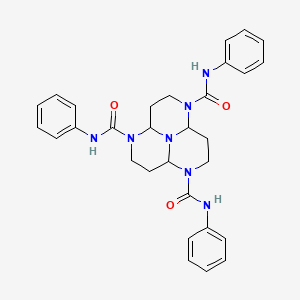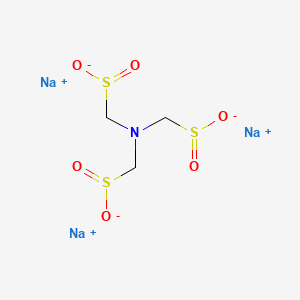
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a hydroxyl group attached to a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Substitution Reactions: The ethoxy and methyl groups are introduced via substitution reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms. Hydrogen gas in the presence of a metal catalyst is commonly used.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylcyclohexyl)propan-2-ol
- 2-(2-Hydroxy-1-methyl-ethoxy)propan-1-ol
- 2-(4-Methoxyphenyl)propan-2-ol
Uniqueness
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is unique due to the presence of both ethoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C12H24O2 |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-(2-ethoxy-4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C12H24O2/c1-5-14-11-8-9(2)6-7-10(11)12(3,4)13/h9-11,13H,5-8H2,1-4H3 |
Clave InChI |
IDCOVZKKMBLRER-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(CCC1C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)





![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
